3-Azaspiro[5.5]undecane-10-carboxylic acid
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Overview
Description
3-Azaspiro[5.5]undecane-10-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azaspiro[5.5]undecane-10-carboxylic acid typically involves multi-step processes. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an amine in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Azaspiro[5.5]undecane-10-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted spirocyclic derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Azaspiro[5.5]undecane-10-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undecane-10-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential lipids, leading to bacterial cell death .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure with an oxygen atom.
3-Heterospiro[5.5]undecanes: Variants with different heteroatoms like sulfur or oxygen.
Uniqueness: 3-Azaspiro[5.5]undecane-10-carboxylic acid is unique due to its specific nitrogen incorporation and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3-Azaspiro[5.5]undecane-10-carboxylic acid is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a spirocyclic configuration that contributes to its biological activities. The presence of the carboxylic acid group facilitates hydrogen bonding and ionic interactions with various biological targets, enhancing its drug-like properties.
- Molecular Formula : C₁₄H₂₅N₁O₄
- CAS Number : 1140029-11-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzymatic activity or modulating receptor functions.
Key Mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors, influencing signaling pathways related to various diseases.
Antimicrobial Properties
Research has indicated that 3-Azaspiro[5.5]undecane derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
Preliminary investigations have also explored the antitumor potential of this compound. It has been reported that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key properties and activities:
Compound Name | Molecular Formula | Biological Activity | IC50 (nM) |
---|---|---|---|
3-Oxa-9-azaspiro[5.5]undecane hydrochloride | C₁₄H₂₅N₁O₄ | Antimicrobial, Antitumor | 67 |
1-Oxa-9-azaspiro[5.5]undecane | C₁₂H₂₀N₂O₂ | Anticancer | 174 |
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives | Varies | Dual m-opioid receptor agonist | <10 |
Case Studies and Research Findings
Several studies have focused on the pharmacological activities of compounds related to this compound:
- Antimicrobial Study : A study assessing the antimicrobial efficacy of various spirocyclic compounds found that derivatives exhibited significant inhibition against Gram-positive bacteria with IC50 values ranging from 50 to 200 nM .
- Antitumor Effects : Research published in a pharmacology journal highlighted that certain derivatives led to a reduction in tumor cell viability by inducing apoptosis through mitochondrial pathways .
- Receptor Binding Studies : Investigations into receptor interactions revealed that compounds containing the spirocyclic moiety demonstrated high binding affinities for neuropeptide Y receptors, which are implicated in obesity and metabolic disorders .
Properties
IUPAC Name |
3-azaspiro[5.5]undecane-10-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(14)9-2-1-3-11(8-9)4-6-12-7-5-11/h9,12H,1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYHESRFWZZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CCNCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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